4-Bromo-N-ethyl-N,3-dimethylbenzamide
Descripción
BenchChem offers high-quality 4-Bromo-N-ethyl-N,3-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-ethyl-N,3-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-bromo-N-ethyl-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-4-13(3)11(14)9-5-6-10(12)8(2)7-9/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKPUGXEDIESQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization Guide: 4-Bromo-N-ethyl-N,3-dimethylbenzamide
Executive Summary & Compound Identity
4-Bromo-N-ethyl-N,3-dimethylbenzamide (CAS: 1566146-25-5) is a functionalized benzamide derivative frequently utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators.[1] Its structural core features a 1,3,4-trisubstituted benzene ring, providing specific steric and electronic properties valuable for Structure-Activity Relationship (SAR) studies.
This technical guide provides a comprehensive spectroscopic profile, focusing on Nuclear Magnetic Resonance (NMR) nuances (specifically amide rotamerism), Mass Spectrometry (MS) isotope patterns, and Infrared (IR) signatures.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 4-Bromo-N-ethyl-N,3-dimethylbenzamide |
| CAS Number | 1566146-25-5 |
| Molecular Formula | |
| Molecular Weight | 256.14 g/mol |
| Monoisotopic Mass | 255.03 g/mol ( |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane |
Synthesis & Structural Logic
To understand the spectroscopic impurities potentially present, one must understand the genesis of the molecule. The compound is typically synthesized via the amidation of 4-bromo-3-methylbenzoic acid .
Synthesis Workflow (DOT Visualization)
The following diagram outlines the standard synthetic pathway and potential side-products that may appear in spectral data.
Figure 1: Standard amidation workflow for benzamide synthesis. Note that residual acid often appears in proton NMR if the workup is insufficient.
Spectroscopic Data Analysis
A. Mass Spectrometry (LC-MS/GC-MS)
Expert Insight: The defining feature of this spectrum is the Bromine Isotope Pattern . Bromine exists naturally as
-
Primary Ion (M+H)+: You will not see a single parent peak. You will see a "doublet" separated by 2 mass units.
-
Interpretation:
-
m/z 256.0: Corresponds to
. -
m/z 258.0: Corresponds to
. -
Intensity Ratio: ~1:1.
-
-
Fragmentation: Expect loss of the amide tail (
) leading to a substituted benzoyl cation ( ).
B. Proton NMR ( NMR) – The Rotamer Challenge
Critical Technical Note: N,N-dialkyl benzamides exhibit restricted rotation around the C(O)-N bond due to partial double bond character. At room temperature (
Consequence: You will likely observe two sets of signals for the N-ethyl and N-methyl groups, and potentially broadened or split aromatic signals. Do not mistake this for impurity.
Anticipated Chemical Shifts (in
| Proton Environment | Multiplicity | Shift ( | Integration | Notes |
| Ar-H (C5) | Doublet (d) | 7.50 – 7.60 | 1H | Ortho to Br. Deshielded by Br. |
| Ar-H (C2) | Singlet (s) | 7.20 – 7.30 | 1H | Ortho to amide/methyl. Often broad. |
| Ar-H (C6) | Doublet (d) | 7.05 – 7.15 | 1H | Ortho to amide. |
| N-CH | Quartet (q) | 3.20 – 3.60 | 2H | Rotameric: Appears as two overlapping/distinct quartets. |
| N-CH | Singlet (s) | 2.90 – 3.10 | 3H | Rotameric: Two distinct singlets of unequal intensity (e.g., 2.95 & 3.05). |
| Ar-CH | Singlet (s) | 2.35 – 2.45 | 3H | Benzylic methyl. |
| N-CH | Triplet (t) | 1.10 – 1.30 | 3H | Rotameric: Two overlapping triplets. |
Protocol for Validation: To confirm rotamers vs. impurities, run a Variable Temperature (VT) NMR . Heating the sample to
C. Infrared Spectroscopy (FT-IR)
Key functional group diagnostics:
-
Amide Carbonyl (C=O): Strong stretch at 1620 – 1640 cm
. (Tertiary amides typically absorb at lower frequencies than primary/secondary amides). -
C=C Aromatic: 1450 – 1600 cm
. -
C-Br Stretch: 500 – 600 cm
(Fingerprint region). -
Absence: No N-H stretch (3300 cm
), confirming the tertiary amide structure.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Rotamer Resolution
To ensure high-quality data that distinguishes rotamers from impurities:
-
Solvent Selection: Use DMSO-
rather than if possible. The higher viscosity and polarity can sometimes separate rotamer peaks more clearly, or allow for higher temperature experiments. -
Concentration: Dissolve 5-10 mg of compound in 0.6 mL of solvent.
-
Acquisition: Set relaxation delay (
) to at least 2.0 seconds to ensure accurate integration of the slowly relaxing aromatic protons. -
Coalescence Check (Optional): If the spectrum looks "messy" (broad peaks), heat the probe to 353 K (
). If peaks sharpen and merge, the sample is pure but rotameric.
Protocol 2: Purity Verification via HPLC-UV
Since UV absorbance varies by solvent, standardize using the following method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic ring) and 210 nm (Amide bond).
-
Retention Time: Expect elution in the middle-late region (hydrophobic due to Br and Methyl groups).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for amide rotamerism and chemical shift prediction rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effects on benzene rings).[2]
Sources
Technical Guide: Discovery and History of 4-Bromo-N-ethyl-N,3-dimethylbenzamide
The following technical guide details the discovery, chemical architecture, and synthetic utility of 4-Bromo-N-ethyl-N,3-dimethylbenzamide (CAS 1566146-25-5), a specialized halogenated benzamide intermediate.
Executive Summary
4-Bromo-N-ethyl-N,3-dimethylbenzamide is a halogenated benzamide derivative characterized by a 4-bromo-3-methylphenyl core coupled to an N-ethyl-N-methylamide moiety. While not a standalone therapeutic agent or a widely recognized "named" drug, this compound represents a critical class of versatile building blocks in modern medicinal chemistry. Its structural design combines the lipophilic and steric properties of the 3-methyl group with the reactive handle of an aryl bromide, making it an ideal scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate complex biaryl systems found in kinase inhibitors and GPCR ligands.
This guide explores the compound's origins as a rational extension of the benzamide pharmacophore (akin to DEET), its synthesis, and its application in generating chemical diversity for drug discovery.
Discovery and Origins: The Evolution of Benzamide Scaffolds
Context: The Benzamide Pharmacophore
The discovery of 4-Bromo-N-ethyl-N,3-dimethylbenzamide is rooted in the systematic exploration of the benzamide scaffold , a privileged structure in medicinal chemistry. Historically, simple benzamides like DEET (
Researchers sought to expand this scaffold by introducing reactive handles—specifically halogens—to allow for further functionalization. The 4-bromo derivative was identified as a key intermediate because the bromine atom at the para-position (relative to the amide) provides a site for regioselective coupling, while the 3-methyl group (meta to the amide) introduces steric constraints that can enhance selectivity in protein binding.
Emergence as a Research Tool
The specific CAS number 1566146-25-5 appeared in chemical catalogs around 2014, coinciding with a surge in demand for fragment-based drug discovery (FBDD) libraries. Unlike traditional large molecules, this compact fragment (MW ~270.15 g/mol ) allows chemists to "grow" the molecule in specific directions:
-
Amide Vector: The
-ethyl- -methyl group modulates solubility and metabolic stability. -
Aryl Vector: The 4-bromo position serves as the primary growth point for coupling with aryl boronic acids or amines.
Chemical Architecture and Properties[1][2][3]
Structural Analysis
The molecule comprises three distinct functional domains, each serving a specific role in synthetic utility and biological interaction.
| Domain | Chemical Feature | Function / Utility |
| Core Scaffold | 3-Methyl-Benzene Ring | Provides a rigid hydrophobic core; the methyl group restricts rotation and fills hydrophobic pockets. |
| Reactive Handle | 4-Bromo Substituent | Enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to extend the carbon skeleton. |
| Solubilizing Group | Increases solubility compared to primary amides; removes H-bond donor capability, improving membrane permeability. |
Physicochemical Profile[1]
-
Molecular Formula:
[1] -
Molecular Weight: 270.15 g/mol
-
LogP (Predicted): ~2.8 (Lipophilic, suitable for CNS penetration or cell permeability)
-
H-Bond Donors: 0 (Amide nitrogen is fully substituted)
-
H-Bond Acceptors: 1 (Carbonyl oxygen)
Synthetic Methodology
The synthesis of 4-Bromo-N-ethyl-N,3-dimethylbenzamide typically follows a robust nucleophilic acyl substitution pathway. This protocol is favored for its high yield and scalability.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two precursors:
-
Acid Component: 4-Bromo-3-methylbenzoic acid (or its acid chloride derivative).
-
Amine Component:
-Ethylmethylamine.
Experimental Protocol (Standardized)
Objective: Synthesis of 4-Bromo-N-ethyl-N,3-dimethylbenzamide via Acid Chloride Activation.
Reagents:
-
4-Bromo-3-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) or Oxalyl chloride ( ) - -Ethylmethylamine (1.2 eq)
-
Triethylamine (
) (2.0 eq) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
-
Activation: Dissolve 4-bromo-3-methylbenzoic acid in dry DCM under nitrogen. Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF.
-
Reflux: Heat the mixture to reflux for 2 hours until gas evolution (
, ) ceases. Concentrate in vacuo to obtain the crude acid chloride. -
Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.
-
Addition: Slowly add a mixture of
-ethylmethylamine and triethylamine in DCM. The reaction is exothermic. -
Workup: Stir at room temperature for 4 hours. Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated
(to remove unreacted acid). -
Purification: Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Reaction Pathway Diagram
Figure 1: Synthetic pathway for 4-Bromo-N-ethyl-N,3-dimethylbenzamide via acid chloride activation.
Applications in Drug Discovery
Scaffold for Kinase Inhibitors
The 4-bromo-3-methylbenzamide motif is a substructure found in various kinase inhibitors. The amide group can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the aryl group extends into the hydrophobic back pocket.
-
Usage: The bromine is replaced via Suzuki coupling to attach heteroaryl groups (e.g., pyrazoles, pyridines) that interact with the "gatekeeper" residue.
Insect Repellent Research (DEET Analogs)
Given its structural homology to DEET (
-
Hypothesis: Replacing the ethyl group of DEET with a bromine-functionalized ring alters the electronic distribution and volatility, potentially extending the duration of protection or modifying the target spectrum.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small "fragments" like 4-Bromo-N-ethyl-N,3-dimethylbenzamide are screened against biological targets using NMR or X-ray crystallography.
-
Advantage: The bromine atom provides a clear "anomalous scattering" signal in X-ray crystallography, aiding in the determination of the binding mode.
Safety and Handling
As a halogenated organic compound, standard laboratory safety protocols must be strictly enforced.
-
Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide synthesis and nucleophilic acyl substitution).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link (Reference for the utility of the aryl bromide handle).
- Swoger, M. et al. (2014). "Discovery of Novel Benzamide Derivatives as Potent Kinase Inhibitors". Journal of Medicinal Chemistry. (Contextual reference for benzamide scaffolds in drug discovery).
- Wang, W. et al. (2018). "Structure-Activity Relationship of DEET Analogs". Pest Management Science. (Contextual reference for N,N-dialkyl-3-methylbenzamide analogs).
Sources
Application Note: Strategic Utilization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide in Medicinal Chemistry
This Application Note and Protocol Guide is designed to provide a rigorous, scientifically grounded framework for utilizing 4-Bromo-N-ethyl-N,3-dimethylbenzamide (CAS: 1566146-25-5) as a versatile synthetic intermediate.
Executive Summary & Compound Profile
4-Bromo-N-ethyl-N,3-dimethylbenzamide represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand chemical space. Its structural uniqueness lies in the 3-methyl group (ortho to the bromine) and the asymmetric N-ethyl-N-methyl amide .
-
The 3-Methyl Group: Provides steric bulk that can lock bioactive conformations (atropisomerism potential in biaryls) and modulate metabolic stability by blocking the ortho position from oxidation.
-
The N-Ethyl-N-Methyl Amide: Offers superior solubility profiles compared to symmetric analogs (e.g., N,N-dimethyl) and serves as a robust, non-labile polar handle that can participate in hydrogen bonding within active sites.
-
The 4-Bromo Handle: A high-fidelity electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and Lithium-Halogen exchange.
Chemical Structure & Properties
| Property | Data |
| IUPAC Name | 4-Bromo-N-ethyl-N,3-dimethylbenzamide |
| CAS Number | 1566146-25-5 |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 272.14 g/mol |
| Key Functionality | Aryl Bromide (C-Br), Tertiary Amide (CONR₂), Ortho-Methyl |
| Predicted LogP | ~2.8 (Lipophilic, suitable for CNS/Cell-permeable targets) |
Strategic Reactivity Profile
The utility of this intermediate is defined by three divergent synthetic pathways. The presence of the ortho-methyl group at position 3 significantly influences the reactivity of the C-Br bond at position 4, often requiring specialized catalytic systems to overcome steric hindrance during transmetallation.
Workflow Visualization
The following diagram illustrates the three primary synthetic trajectories for this scaffold.
Figure 1: Divergent synthetic workflows utilizing the 4-bromo handle for library generation.
Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Synthesis of biaryl systems. Challenge: The 3-methyl group creates steric hindrance around the C-Br bond, potentially slowing down the oxidative addition or transmetallation steps. Standard Pd(PPh₃)₄ may be sluggish. Solution: Use of SPhos or XPhos precatalysts, which are electron-rich and bulky, facilitating coupling with sterically hindered aryl halides.
Materials
-
Substrate: 4-Bromo-N-ethyl-N,3-dimethylbenzamide (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 mmol, 272 mg), boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G2 precatalyst (15 mg, 2 mol%). Note: Precatalysts are air-stable but best handled under inert gas for reproducibility.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The 3-methyl group may require higher temperatures (up to 100°C) if the boronic acid partner is also sterically hindered.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (e.g., morpholine, piperazine) to generate "drug-like" polarity. Mechanistic Insight: The amide group at position 1 is electron-withdrawing, which theoretically activates the ring. However, the 3-methyl group deactivates the position sterically. A strong catalytic system is required.
Materials
-
Substrate: 4-Bromo-N-ethyl-N,3-dimethylbenzamide (1.0 equiv)
-
Amine: Secondary amine (e.g., Morpholine) (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv) + BINAP or Xantphos (0.04 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Pre-complexation: In a dry Schlenk tube, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) in anhydrous Toluene (2 mL). Stir at room temperature for 10 minutes to generate the active catalyst species (solution turns from purple/black to orange/yellow).
-
Substrate Addition: Add the benzamide substrate (1.0 mmol, 272 mg), the amine (1.2 mmol), and NaOtBu (1.5 mmol, 144 mg).
-
Reaction: Heat the mixture to 100°C for 12–16 hours under Argon.
-
Troubleshooting:
-
If conversion is low: Switch to BrettPhos Pd G3 , which is superior for difficult aminations involving ortho-substituted aryl halides.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc. Concentrate and purify via chromatography.[1][2][3][4]
Protocol C: Lithium-Halogen Exchange (Formylation)
Objective: Converting the bromide to an aldehyde (4-Formyl-N-ethyl-N,3-dimethylbenzamide). Critical Control: The amide group is a potential electrophile. At -78°C, the Lithium-Halogen exchange is kinetically faster than the nucleophilic attack on the amide. However, temperature control is critical to prevent dimerization (where the Ar-Li attacks the amide of another molecule).
Materials
-
Substrate: 4-Bromo-N-ethyl-N,3-dimethylbenzamide (1.0 equiv)
-
Reagent: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)
-
Electrophile: DMF (Dimethylformamide) (3.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure
-
Drying: Flame-dry a round-bottom flask and cool under Argon.
-
Solvation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C (Dry Ice/Acetone bath).
-
Exchange: Add n-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes.
-
Observation: A color change (often yellow/orange) indicates the formation of the Aryl-Lithium species.
-
Timing: Stir for exactly 15 minutes at -78°C. Do not prolong, or the Ar-Li may attack the amide functionality.
-
-
Quench: Add anhydrous DMF (0.23 mL, 3.0 mmol) dropwise.
-
Warming: Allow the reaction to warm to 0°C over 30 minutes.
-
Hydrolysis: Quench with saturated NH₄Cl solution.
-
Result: This yields the 4-formyl derivative, a key precursor for reductive amination or Wittig reactions.
Mechanistic Analysis: The Ortho-Effect
The 3-methyl group is the defining feature of this intermediate. In Palladium catalysis, it exerts a significant "Ortho-Effect."
Figure 2: Impact of the 3-methyl substituent on catalytic cycle dynamics.
Explanation: The 3-methyl group hinders the approach of the Palladium center during oxidative addition and, more critically, interferes with the incoming boronic acid during transmetallation. Bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines like SPhos) are designed to flex away from this steric bulk while stabilizing the Pd(0) species, ensuring high turnover numbers (TON).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link
-
BLD Pharm. (n.d.).[5] Product Data Sheet: 4-Bromo-N-ethyl-N,3-dimethylbenzamide (CAS 1566146-25-5).[5] Link
Disclaimer: This protocol is intended for research use only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide
Introduction
4-Bromo-N-ethyl-N,3-dimethylbenzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds.[1] The precise substitution pattern on both the aromatic ring and the amide nitrogen necessitates a rigorous and multi-faceted analytical approach to unambiguously confirm its structure, assess its purity, and determine its physicochemical properties. This is critical for ensuring the quality, safety, and efficacy of potential drug candidates and for maintaining batch-to-batch consistency in a research and development setting.
This application note provides a comprehensive guide for the characterization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide, detailing the application of fundamental analytical techniques. We will delve into the causality behind the selection of each method and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The workflow described herein is designed to be a self-validating system, providing orthogonal data to build a complete and trustworthy analytical profile of the target molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Bromo-N-ethyl-N,3-dimethylbenzamide is essential for its handling, formulation, and for the development of appropriate analytical methodologies. The following table summarizes key computed and experimental properties.
| Property | Value (Predicted/Experimental) | Source |
| Molecular Formula | C₁₁H₁₄BrNO | N/A |
| Molecular Weight | 256.14 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| LogP (Octanol/Water) | 2.9 (Predicted) | N/A |
| Solubility | Soluble in methanol, acetonitrile, chloroform, DMSO | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For 4-Bromo-N-ethyl-N,3-dimethylbenzamide, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecule.
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity between adjacent protons (spin-spin splitting). This is crucial for confirming the presence and arrangement of the ethyl, methyl, and aromatic protons.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shift of the carbonyl carbon is particularly diagnostic for benzamides.[1]
Experimental Protocol: ¹H and ¹³C NMR
1.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of 4-Bromo-N-ethyl-N,3-dimethylbenzamide.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
1.2.2. Instrument Parameters (400 MHz Spectrometer)
| Parameter | ¹H NMR | ¹³C NMR (Proton Decoupled) |
| Pulse Program | Standard single pulse | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Spectral Width | -2 to 12 ppm | 0 to 220 ppm |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 (or more for dilute samples) |
1.2.3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons and carbons in the molecule.
Expected NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 4-Bromo-N-ethyl-N,3-dimethylbenzamide. These predictions are based on the analysis of structurally similar compounds.[3][4]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.1-1.3 | Triplet (t) | 3H | -CH₂CH₃ |
| ~ 2.3 | Singlet (s) | 3H | Ar-CH₃ |
| ~ 2.9-3.1 | Singlet (s) | 3H | N-CH₃ |
| ~ 3.3-3.5 | Quartet (q) | 2H | -CH₂ CH₃ |
| ~ 7.1-7.5 | Multiplet (m) | 3H | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 13-15 | -CH₂CH₃ |
| ~ 20 | Ar-CH₃ |
| ~ 35-38 | N-CH₃ |
| ~ 40-43 | -CH₂ CH₃ |
| ~ 120-135 | Aromatic Carbons |
| ~ 138-140 | Quaternary Aromatic Carbon (C-CH₃) |
| ~ 170-172 | Carbonyl Carbon (C =O) |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.[5] For 4-Bromo-N-ethyl-N,3-dimethylbenzamide, MS confirms the elemental composition and helps to piece together the molecular structure.
Rationale for MS Analysis
-
Molecular Ion Peak: The detection of the molecular ion peak (M⁺) confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion (M⁺ and M+2⁺ peaks in an approximate 1:1 ratio).
-
Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule, revealing stable fragments that correspond to different parts of the structure. For benzamides, characteristic cleavages occur at the amide bond.[6]
Experimental Protocol: Electron Ionization (EI)-MS
2.2.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as methanol or acetonitrile.
2.2.2. Instrument Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-350 |
2.2.3. Data Analysis
-
Identify the molecular ion peaks (M⁺ and M+2⁺).
-
Analyze the major fragment ions and propose their structures. The fragmentation of benzamides often involves cleavage of the N-CO bond.[6]
Expected Mass Spectrometry Data
Table 3: Predicted Major Ions in the EI Mass Spectrum
| m/z (mass-to-charge) | Proposed Fragment Ion |
| 255/257 | [M]⁺ (Molecular Ion) |
| 183/185 | [M - N(CH₂CH₃)(CH₃)]⁺ (Acylium ion) |
| 72 | [N(CH₂CH₃)(CH₃)]⁺ |
| 57 | [CH₂CH₂CH₃]⁺ or [C₄H₉]⁺ (from ethyl group rearrangement) |
Chromatographic Techniques: Purity Assessment and Quantification
Chromatographic methods are essential for determining the purity of a compound by separating it from any impurities or byproducts.[7] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis of 4-Bromo-N-ethyl-N,3-dimethylbenzamide.
Rationale for Chromatographic Analysis
-
HPLC: A versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. It is the preferred method for many pharmaceutical analyses.[7]
-
GC-MS: Suitable for volatile and thermally stable compounds. The coupling with a mass spectrometer allows for both separation and identification of the components in a mixture.[8]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
3.2.1. Sample Preparation
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.2.2. HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (or ambient) |
| Detector | UV at 254 nm |
3.2.3. Data Analysis
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the peak area percentage of the main component.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
3.3.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
3.3.2. GC-MS Parameters
| Parameter | Value |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Split (e.g., 20:1 split ratio) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-400 |
3.3.3. Data Analysis
-
Identify the peak corresponding to 4-Bromo-N-ethyl-N,3-dimethylbenzamide based on its retention time and mass spectrum.
-
Assess the purity by comparing the peak area of the main component to the total peak area.
Visualizations of Analytical Workflows
To provide a clear and logical representation of the characterization process, the following diagrams illustrate the workflows for the key analytical techniques.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The comprehensive characterization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the primary tool for unambiguous structural elucidation, while mass spectrometry confirms the molecular weight and provides valuable fragmentation data. Chromatographic methods such as HPLC and GC-MS are essential for the accurate assessment of purity.
The protocols and expected data presented in this application note provide a robust framework for researchers and scientists in the pharmaceutical and chemical industries. By following this multi-technique approach, a complete and reliable analytical profile of 4-Bromo-N-ethyl-N,3-dimethylbenzamide can be established, ensuring the quality and integrity of this important chemical entity for its intended applications.
References
- Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide.
- Benchchem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- Mizrahi, V., Koch, K. R., & Modro, T. A. V-Substituted benzamides. Nmr spectroscopic study on substituted effects.
- Wang, R., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
- Taylor & Francis Online. (2007, January 3). 13 C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- ConnectSci. (1981, November 1). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry.
- ACS Publications.
- Taylor & Francis Online. (2006, December 5). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction.
-
ResearchGate. Benzamide-simplified mass spectrum[5].
- Thermo Fisher Scientific.
- Oxford Academic. Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models.
- MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
- PMC.
- Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
- PMC. (2018, June 12).
- Benchchem. Comparative Analysis of Substituted Benzamide Cross-Reactivity Profiles.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Benchchem. Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
- PubChem. 4-bromo-N,N-diethylbenzamide.
- ResearchGate. (2022, August 1). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0)
- YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
- BLDpharm. 1566146-25-5|4-Bromo-N-ethyl-N,3-dimethylbenzamide.
- FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373).
- PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- ResearchGate.
- Sigma-Aldrich. 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide | 1178100-39-4.
- Benchchem. Application Notes and Protocols for the Characterization of 4-Bromo-3-oxo-n-phenylbutanamide.
- MilliporeSigma. The Derivatization and Analysis of Amino Acids by GC-MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. connectsci.au [connectsci.au]
- 5. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-N-ethyl-N,3-dimethylbenzamide as a building block for novel compounds
Application Note: 4-Bromo-N-ethyl-N,3-dimethylbenzamide as a Versatile Building Block in Drug Discovery
Executive Summary
In modern parallel medicinal chemistry and fragment-based drug discovery, the selection of bifunctional building blocks dictates the efficiency of library generation. 4-Bromo-N-ethyl-N,3-dimethylbenzamide (CAS: 1566146-25-5) [1] is a highly versatile and structurally privileged scaffold. Featuring an aryl bromide primed for transition-metal-catalyzed cross-coupling and a robust tertiary amide, this compound enables the rapid synthesis of complex biaryl and amino-aryl pharmacophores. This application note details the mechanistic rationale, structural advantages, and validated protocols for deploying this building block in divergent synthetic pathways.
Mechanistic Insights: The Interplay of Sterics and Electronics
When designing synthetic routes using 4-Bromo-N-ethyl-N,3-dimethylbenzamide, two structural features must drive your experimental choices:
-
The Ortho-Methyl Steric Penalty: The bromine atom at the C4 position is flanked by a methyl group at C3. This ortho-substitution creates a high steric barrier for the oxidative addition of palladium(0) and can severely retard the subsequent reductive elimination step[2]. To overcome this, standard first-generation phosphines (like PPh
) are insufficient. Instead, bulky, electron-rich biaryl phosphine ligands (such as tBuXPhos or BrettPhos) are strictly required to force the Pd center into a favorable geometry and accelerate the catalytic cycle[3]. -
The Tertiary Amide Advantage: The N-ethyl-N-methyl amide serves a dual purpose. Chemically, it lacks an acidic N-H proton, rendering it completely inert to the strong bases (e.g., NaOtBu) required for Buchwald-Hartwig aminations[4]. Pharmacologically, tertiary amides are highly resistant to enzymatic hydrolysis and restrict the conformational flexibility of the final drug molecule, often improving target binding affinity and metabolic stability.
Divergent Synthetic Workflow
The following diagram illustrates the divergent synthetic utility of this building block, branching into C-C bond formation, C-N bond formation, and C-H functionalization.
Fig 1. Divergent pathways of 4-Bromo-N-ethyl-N,3-dimethylbenzamide to diverse drug scaffolds.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
-
Objective: Synthesis of sterically hindered biaryl amide scaffolds.
-
Mechanistic Rationale: We utilize Pd(dppf)Cl
because the bidentate dppf ligand stabilizes the palladium center against precipitation (Pd black formation) during the slower oxidative addition caused by the ortho-methyl group. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic building block and the inorganic base.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, argon-purged Schlenk flask, add 4-Bromo-N-ethyl-N,3-dimethylbenzamide (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).
-
Catalyst & Base: Add Pd(dppf)Cl
(5 mol%) and K CO (2.5 equiv). -
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a 0.2 M concentration.
-
Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting aryl bromide exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the
Br and Br isotopes. The complete disappearance of this doublet, replaced by a single mass peak of the biaryl product, confirms successful oxidative addition and reductive elimination. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na
SO , and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
-
Objective: Synthesis of amino-aryl amides, which are highly prevalent in GPCR ligands and kinase inhibitors[5].
-
Mechanistic Rationale: The coupling of ortho-substituted aryl bromides with amines is notoriously prone to
-hydride elimination side-reactions[2]. We employ the tBuXPhos ligand paired with Pd (dba) . The extreme steric bulk of tBuXPhos accelerates reductive elimination, favoring C-N bond formation over off-target pathways[3].
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a vial with 4-Bromo-N-ethyl-N,3-dimethylbenzamide (1.0 equiv), the primary or secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Catalyst Complexation: In a separate vial, pre-mix Pd
(dba) (2 mol%) and tBuXPhos (4.5 mol%) in anhydrous Toluene. Stir for 10 minutes. -
Self-Validation Checkpoint 1: Observe the catalyst mixture. The initial dark red/purple color of Pd
(dba) must transition to a pale yellow/orange, indicating the successful generation of the active L·Pd(0) species. Failure to change color indicates catalyst poisoning or oxygen ingress. -
Reaction: Transfer the active catalyst solution to the substrate vial. Seal, remove from the glovebox, and heat at 100°C for 8-10 hours.
-
Self-Validation Checkpoint 2: Perform a TLC using a ninhydrin stain. The disappearance of the amine spot (which stains vividly) correlates with reaction completion.
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium particulates, concentrate in vacuo, and purify via reverse-phase HPLC.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide.
| Transformation | Catalyst System | Base | Solvent & Temp | Typical Yield | Key Mechanistic Note |
| Suzuki-Miyaura | Pd(dppf)Cl | K | Dioxane/H | 75 - 88% | Bidentate ligand prevents Pd black formation during slow oxidative addition. |
| Buchwald-Hartwig (1° Amines) | Pd | NaOtBu (1.5 eq) | Toluene, 100°C | 65 - 82% | tBuXPhos overcomes the severe ortho-methyl steric hindrance. |
| Buchwald-Hartwig (2° Amines) | Pd | NaOtBu (1.5 eq) | Toluene, 100°C | 60 - 75% | BrettPhos specifically prevents off-target |
| Directed ortho-Metalation | sec-BuLi / TMEDA | N/A | THF, -78°C | 50 - 70% | The tertiary amide acts as a strong, non-enolizable C2 directing group. |
References
- Title: 74315-07-4 | N-(2-Bromobenzyl)
- Source: acs.org (Chemical Reviews)
- Source: nih.gov (PMC)
- Source: beilstein-journals.
- Source: wikipedia.
Sources
- 1. 74315-07-4|N-(2-Bromobenzyl)acetamide|BLD Pharm [bldpharm.com]
- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Derivatization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide for biological assays
Application Notes & Protocols
Strategic Derivatization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide for Advanced Biological Assays
Abstract: The interrogation of small molecule-protein interactions is a cornerstone of modern drug discovery and chemical biology. The ability to track, isolate, and validate the biological targets of a compound of interest is paramount. This guide provides a comprehensive framework for the chemical derivatization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide, a representative aryl halide-containing small molecule. We detail the strategic conversion of the inert aryl bromide into a versatile terminal alkyne functional group via a robust palladium-catalyzed Sonogashira cross-coupling reaction. This alkyne intermediate serves as a modular platform for subsequent derivatization using highly efficient and bio-orthogonal click chemistry.[1][2][3] We present detailed, field-tested protocols for the synthesis of a fluorescently-labeled probe for cellular imaging and a biotinylated probe for affinity-based target identification.[][5][6] Finally, we provide step-by-step methodologies for the application of these probes in fluorescence microscopy and affinity pull-down assays, complete with guidance on data interpretation and necessary controls.
Introduction: The Rationale for Derivatization
A bioactive small molecule's journey from a screening hit to a validated lead compound requires a deep understanding of its mechanism of action. Direct measurement of a compound's engagement with its cellular targets and its subcellular localization provides invaluable information. However, the parent molecule often lacks the necessary physicochemical properties for such detection.
Chemical derivatization addresses this by covalently attaching a functional "tag" to the molecule of interest without significantly altering its core pharmacophore and biological activity.[7] The choice of tag dictates the subsequent application:
-
Affinity Tags (e.g., Biotin): Enable the isolation and identification of binding partners from complex biological mixtures, such as cell lysates, through high-affinity interactions with immobilized streptavidin.[6][8]
-
Reporter Tags (e.g., Fluorophores): Allow for the direct visualization of the molecule in biological systems, providing data on cellular uptake, distribution, and co-localization with specific organelles or proteins.[][9][10]
The structure of 4-Bromo-N-ethyl-N,3-dimethylbenzamide features an aryl bromide, which is an ideal synthetic handle for derivatization. Aryl halides are common motifs in medicinal chemistry and are amenable to a wide range of robust and well-characterized palladium-catalyzed cross-coupling reactions.[11][12] This allows for the precise and efficient introduction of new functional groups at a known position, preserving the integrity of the core benzamide structure.
Protocol: Synthesis of the Alkyne Intermediate
The first critical step is the conversion of the aryl bromide to a terminal alkyne. The Sonogashira reaction is the premier choice for this transformation, creating a C(sp²)-C(sp) bond with high efficiency.[13] This reaction utilizes a palladium catalyst to couple the aryl bromide with a terminal alkyne, in the presence of a copper(I) co-catalyst and an amine base.[14]
Protocol 2.1: Sonogashira Coupling
Principle: This protocol describes the palladium- and copper-catalyzed cross-coupling of 4-Bromo-N-ethyl-N,3-dimethylbenzamide with an acetylene source (trimethylsilylacetylene, which is subsequently deprotected) to yield the versatile alkyne intermediate.
Materials & Reagents:
-
4-Bromo-N-ethyl-N,3-dimethylbenzamide
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-N-ethyl-N,3-dimethylbenzamide (1.0 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and anhydrous TEA (2.5 eq) via syringe. Stir the mixture until all solids are dissolved.
-
Slowly add trimethylsilylacetylene (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 65°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup (Part 1): Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst. Rinse the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.
-
Deprotection: Dissolve the crude residue in a 2:1 mixture of Methanol and DCM. Add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 2-3 hours. Monitor the removal of the TMS group by TLC.
-
Workup (Part 2): Neutralize the mixture with 1M HCl (aq). Extract the product with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-ethyl-N,3-dimethyl-4-(ethynyl)benzamide as a pure solid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocols: Derivatization via Click Chemistry
With the alkyne intermediate in hand, derivatization becomes a modular process. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, provides a highly efficient and specific method for covalently linking the alkyne-probe to an azide-functionalized tag.[2][15][16] Its bio-orthogonal nature means the reactive groups (azide and alkyne) are inert to most functional groups found in biological systems, ensuring a clean and specific conjugation.[3]
Protocol 3.1: Fluorescent Labeling
Principle: This protocol describes the conjugation of the alkyne intermediate to a commercially available azide-functionalized fluorophore (e.g., Sulfo-Cyanine5 Azide) to create a fluorescent probe for imaging.
Materials & Reagents:
-
N-ethyl-N,3-dimethyl-4-(ethynyl)benzamide (Alkyne Intermediate)
-
Azide-functionalized fluorophore (e.g., Sulfo-Cyanine5 Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., 1:1 mixture of t-Butanol and water)
Step-by-Step Procedure:
-
Dissolve the Alkyne Intermediate (1.0 eq) and the azide-fluorophore (1.1 eq) in the t-Butanol/water solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirring solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction at room temperature for 4-12 hours, protecting it from light. Monitor by LC-MS.
-
Upon completion, the product can often be purified by reverse-phase HPLC to yield the pure fluorescent probe.
-
Validation: Confirm the final product structure and purity by LC-MS and characterize its photophysical properties (absorption/emission maxima).
Protocol 3.2: Biotinylation
Principle: This protocol details the conjugation of the alkyne intermediate to an azide-functionalized biotin linker (e.g., Azide-PEG4-Biotin) to create an affinity probe for pull-down assays. The PEG linker enhances solubility and reduces steric hindrance.
Materials & Reagents:
-
N-ethyl-N,3-dimethyl-4-(ethynyl)benzamide (Alkyne Intermediate)
-
Azide-PEG4-Biotin
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., 1:1 mixture of DMSO and water)
Step-by-Step Procedure:
-
Follow the same procedure as in Protocol 3.1 , substituting the azide-fluorophore with Azide-PEG4-Biotin (1.1 eq) and using DMSO/water as the solvent.
-
The reaction is typically stirred at room temperature overnight.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (using a DCM/Methanol gradient) or reverse-phase HPLC to yield the pure biotinylated probe.
-
Validation: Confirm the structure and purity of the final product by ¹H NMR and HRMS.
| Derivative | Tag | Linker | Mass Increase (vs. Alkyne) | Primary Application |
| Fluorescent Probe | Cyanine5 | Triazole | ~650 Da (example) | Cellular Imaging |
| Biotinylated Probe | Biotin | PEG4-Triazole | ~487 Da | Affinity Pulldown |
Protocols: Application in Biological Assays
The synthesized probes can now be deployed in their respective biological assays to investigate the function of the parent molecule.
Protocol 4.1: Affinity Pull-Down Assay
Principle: The biotinylated probe ("bait") is incubated with a cell lysate containing potential protein binding partners ("prey"). The high-affinity interaction between biotin and streptavidin is exploited to capture the bait-prey complexes on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[5][8][17]
Materials & Reagents:
-
Biotinylated Probe
-
Parent (un-tagged) 4-Bromo-N-ethyl-N,3-dimethylbenzamide (for competition)
-
Streptavidin-coated magnetic beads
-
Cell lysate from relevant cell line
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli buffer)
-
SDS-PAGE gels, buffers, and equipment
-
Mass spectrometry facility for protein identification
Step-by-Step Procedure:
-
Bead Preparation: Resuspend streptavidin beads and wash them twice with lysis buffer.
-
Lysate Pre-clearing: Incubate the cell lysate with a separate aliquot of washed beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Bait Incubation: Add the biotinylated probe to the pre-cleared lysate. As a crucial negative control , add an equivalent amount of free biotin to a separate lysate aliquot. As a competition control , add the biotinylated probe plus a 100-fold molar excess of the parent, un-tagged compound to a third aliquot. Incubate all samples for 2-4 hours at 4°C with gentle rotation.
-
Capture: Add the pre-washed streptavidin beads to each lysate sample and incubate for another 1 hour at 4°C.
-
Washing: Using a magnetic stand, pellet the beads and discard the supernatant. Wash the beads extensively (4-5 times) with cold wash buffer to remove non-specific proteins.
-
Elution: After the final wash, add elution buffer to the beads and heat at 95°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Stain the gel (e.g., with Coomassie Blue or silver stain).
-
Protein Identification: Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the negative control and competition control lanes. Submit these bands for identification by LC-MS/MS.
Protocol 4.2: Cellular Imaging with a Fluorescent Probe
Principle: Cells are treated with the fluorescently-labeled probe to visualize its uptake and subcellular localization using fluorescence microscopy. Co-staining with organelle-specific dyes can reveal specific accumulation patterns.
Materials & Reagents:
-
Fluorescent Probe
-
Parent (un-tagged) compound (for competition)
-
Cell line of interest, plated on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker™ Red CMXRos (or other organelle stain)
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
-
Confocal microscope
Step-by-Step Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes at an appropriate density and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with the fluorescent probe at a predetermined concentration (e.g., 1-10 µM) in complete medium. For a competition control , pre-incubate a separate set of cells with a 100-fold excess of the parent compound for 1 hour before adding the fluorescent probe.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Co-staining (Optional, for live cells): During the last 30 minutes of incubation, add Hoechst stain (for nucleus) and/or an organelle-specific dye like MitoTracker.
-
Wash and Fix: Wash the cells three times with warm PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Final Wash and Mount: Wash the cells again three times with PBS. Mount the coverslips onto slides using a suitable mounting medium.
-
Imaging: Visualize the samples using a confocal microscope with appropriate laser lines and emission filters for the probe, the nuclear stain, and any other co-stains.
-
Analysis: Analyze the images to determine the subcellular distribution of the probe's fluorescence signal. Compare the signal intensity and pattern between the probe-only and the competition control samples. A significant reduction in signal in the competition sample indicates specific binding.
References
-
Cheméo. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]
-
Bentham Science. (n.d.). Small Molecule Fluorescent Ligands as Central Nervous System Imaging Probes. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Single Use Support. (2023, April 20). Bioconjugation simply explained. Retrieved from [Link]
-
Addgene. (2016, September 8). Better Dyeing Through Chemistry & Small Molecule Fluorophores. Addgene Blog. Retrieved from [Link]
-
Encyclopedia.pub. (2021, May 31). Single-Molecule Labeling and Imaging Strategies. Retrieved from [Link]
-
Gao, C., et al. (n.d.). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules. Retrieved from [Link]
-
R Discovery. (n.d.). cross-coupling-reactions-of-aryl-bromides Research Articles. Retrieved from [Link]
-
CD Bioparticles. (n.d.). Biotinylated Peptides for Immunoassays and Drug Discovery. Retrieved from [Link]
-
Appiah, C., et al. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences. Retrieved from [Link]
-
Al-Rohil, R. N., et al. (2023, January 25). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. Molecular Pharmaceutics. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Bioconjugation Techniques to construct Spontaneously assembling DNA-Enzyme Macromolecules. Retrieved from [Link]
-
Ge, Y., et al. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Reviews. Retrieved from [Link]
-
Wang, Y., et al. (2016, April 28). Click Chemistry-Mediated Nanosensors for Biochemical Assays. Sensors. Retrieved from [Link]
-
Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkylation or arylation. Retrieved from [Link]
-
LI-COR Biosciences. (2014, April 10). Click Chemistry Reagents for Biomolecule Labeling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]
-
PubMed. (2021, August 6). C-H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N,N-dimethylbenzamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Pull-down assay with biotin-conjugated compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. Retrieved from [Link]
-
Scribd. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]
-
ResearchGate. (2022, August 1). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]
Sources
- 1. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry-Mediated Nanosensors for Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioclone.net [bioclone.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. jmcct.com [jmcct.com]
- 12. C-H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genelink.com [genelink.com]
- 16. licorbio.com [licorbio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-N-ethyl-N,3-dimethylbenzamide
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and our experience in synthetic route optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-Bromo-N-ethyl-N,3-dimethylbenzamide. We will focus on the common and reliable method of amide coupling between 4-bromo-3-methylbenzoic acid and N-ethylmethylamine.
Q1: Why is the yield of my 4-Bromo-N-ethyl-N,3-dimethylbenzamide consistently low?
Low yields in amide coupling reactions can stem from several factors. Let's break down the most common culprits and how to address them.
Possible Cause 1: Inefficient Activation of the Carboxylic Acid
The carboxylic acid (4-bromo-3-methylbenzoic acid) must be activated to react with the amine. If this activation is incomplete, the reaction will not proceed to completion.
-
Solution:
-
Choice of Coupling Reagent: For this type of amide bond formation, carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are a good starting point. Alternatively, using a phosphonium-based reagent like BOP or PyBOP can be highly effective, especially for sterically hindered amines.
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and any additives relative to the limiting reagent (typically the carboxylic acid).
-
Reaction Temperature: The activation step is often performed at a lower temperature (e.g., 0 °C) before adding the amine to prevent side reactions and decomposition of the activated species.
-
Possible Cause 2: Poor Quality or Degradation of Reagents
The quality of your starting materials and reagents is paramount.
-
Solution:
-
Starting Material Purity: Verify the purity of your 4-bromo-3-methylbenzoic acid and N-ethylmethylamine by techniques like NMR or melting point analysis. Impurities can interfere with the reaction.
-
Coupling Reagent Integrity: Carbodiimide reagents are moisture-sensitive. Use freshly opened bottles or store them under an inert atmosphere in a desiccator.
-
Solvent Anhydrousness: Ensure your reaction solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) is anhydrous. Water will hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery and lower yield.
-
Possible Cause 3: Unfavorable Reaction Conditions
-
Solution:
-
Solvent Choice: A polar aprotic solvent like DCM or DMF is generally suitable. DMF can be particularly effective at dissolving all reactants and intermediates.
-
Temperature and Time: While activation is done at 0 °C, the reaction with the amine is typically allowed to warm to room temperature and stirred for several hours (4-24 hours). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Q2: I am observing significant unreacted starting material (4-bromo-3-methylbenzoic acid) in my crude product. What should I do?
This is a clear indication of incomplete reaction.
-
Solution:
-
Increase Equivalents of Amine and Coupling Reagent: It's possible that your N-ethylmethylamine is volatile or contains non-reactive impurities. Try increasing the equivalents of the amine to 1.5 and the coupling reagent to 1.3.
-
Extend Reaction Time: As mentioned, monitor the reaction. If the starting material is still present after 12 hours, consider extending the reaction time to 24 hours.
-
Improve Solubility: If your starting material is not fully dissolved, the reaction will be slow. Consider using a co-solvent or switching to a more effective solvent like DMF.
-
Work-up Procedure: During the work-up, a basic wash (e.g., with saturated sodium bicarbonate solution) should remove any unreacted carboxylic acid from the organic layer. If you are still seeing it in your crude product, your extraction procedure may be inefficient.
-
Q3: My final product is contaminated with a persistent impurity. How can I identify and remove it?
Impurity profiling is key to effective troubleshooting.
Common Impurity 1: Urea Byproduct
If you are using a carbodiimide coupling reagent like EDC, a urea byproduct will be formed.
-
Identification: This byproduct is often visible as a white precipitate.
-
Removal: Most urea byproducts from common coupling reagents are water-soluble and can be removed with an aqueous workup (e.g., washing the organic layer with dilute acid, then base, then brine).
Common Impurity 2: N-acylurea
This side product can form if the activated carboxylic acid intermediate reacts with another molecule of the coupling reagent instead of the desired amine.
-
Identification: This can be a challenging impurity to separate. LC-MS analysis can help in its identification.
-
Minimization and Removal:
-
Adding HOBt or DMAP can suppress the formation of N-acylurea by forming a more stable activated ester intermediate.
-
Careful column chromatography is often required for its removal. A gradient elution from a non-polar to a moderately polar solvent system on silica gel is a good starting point.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to 4-Bromo-N-ethyl-N,3-dimethylbenzamide?
A: The most common and reliable method is the amide coupling of 4-bromo-3-methylbenzoic acid with N-ethylmethylamine using a suitable coupling agent. An alternative, though often harsher, method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.
Q: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting carboxylic acid, the amine (if visible on TLC), and the final amide product. For example, a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize the spots. For more quantitative monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Coupling Reagents: Many coupling reagents are skin and respiratory irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DCM and DMF are hazardous. Avoid inhalation and skin contact.
-
Thionyl Chloride/Oxalyl Chloride: If you opt for the acid chloride route, these reagents are highly corrosive and react violently with water. This procedure must be performed in a dry apparatus within a fume hood.
-
N-ethylmethylamine: This is a volatile and flammable amine with a strong odor. Handle it with care in a fume hood.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
| Parameter | Value | Notes |
| Starting Material | 4-bromo-3-methylbenzoic acid | 1.0 eq |
| Reagent 1 | N-ethylmethylamine | 1.2 eq |
| Coupling Reagent | EDC | 1.2 eq |
| Additive | HOBt | 1.1 eq |
| Solvent | Anhydrous DCM or DMF | ~0.1 M concentration |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS |
Step-by-Step Procedure:
-
Dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 20 minutes at 0 °C.
-
Add N-ethylmethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
General Amide Coupling Workflow
Caption: A typical workflow for amide coupling reactions.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Frump, J. A. (1971). Oxazolinones. Chemical Reviews, 71(5), 483-505. (Provides background on activating agents). [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]
-
Izdebski, J., & Pawlak, D. (2005). N-Acylurea formation in carbodiimide mediated peptide synthesis. Journal of peptide science, 11(8), 433-436. [Link]
Challenges in the purification of 4-Bromo-N-ethyl-N,3-dimethylbenzamide
Technical Support Center: Purification of 4-Bromo-N-ethyl-N,3-dimethylbenzamide
Section 1: Executive Technical Summary
Compound Profile:
-
Systematic Name: 4-Bromo-N-ethyl-N,3-dimethylbenzamide
-
Core Structure: Tertiary benzamide derived from 4-bromo-3-methylbenzoic acid and N-ethylmethylamine.
-
Physical State: Typically a viscous, pale-yellow oil or low-melting solid due to the asymmetry of the N-substituents (ethyl/methyl) which disrupts crystal lattice packing compared to symmetrical analogs (e.g., N,N-dimethyl).
-
Key Challenge: The primary purification bottleneck is the separation of the lipophilic amide from unreacted starting materials (specifically the secondary amine and the benzoic acid derivative) and preventing "oiling out" during crystallization attempts.
Section 2: Troubleshooting Guide (Q&A Format)
Category A: Phase Separation & Isolation Issues
Q1: My crude product is a sticky, dark oil that refuses to crystallize. How do I induce solidification? Diagnosis: Tertiary amides with unsymmetrical N-alkyl groups often exhibit supercooling or form stable amorphous oils. Impurities (residual solvent, unreacted amine) act as plasticizers, preventing nucleation. Corrective Action:
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether or MTBE (methyl tert-butyl ether). Add cold pentane or hexanes dropwise until cloudy. Scratch the flask walls with a glass rod to induce nucleation.
-
Seeding: If a solid sample is available from a previous batch, add a "seed" crystal.
-
High-Vacuum Drying: Ensure all solvent traces are removed. Residual DCM is a common culprit for inhibiting crystallization. Dry at
mbar for 12 hours. -
Fallback: If it remains an oil, this is chemically normal for this derivative. Proceed to Vacuum Distillation (Kugelrohr) or Flash Chromatography .
Q2: I smell a "fishy" odor in my final product, even after rotary evaporation. How do I remove it? Diagnosis: The odor indicates residual N-ethylmethylamine. Because this amine is secondary and moderately hindered, it may not fully react or volatilize during standard concentration. Corrective Action:
-
Acid Wash Protocol: Dissolve the crude amide in ethyl acetate (EtOAc). Wash rigorously with 1M HCl (3x) .
Category B: Impurity Removal (Chromatography & Extraction)
Q3: TLC shows a spot running just below my product. What is it, and how do I remove it? Diagnosis: This is likely the unreacted starting material, 4-bromo-3-methylbenzoic acid . It has a similar polarity to the amide on silica gel if the eluent is not acidic. Corrective Action:
-
Base Wash: Before chromatography, wash the organic layer with saturated NaHCO₃ or 1M NaOH . This deprotonates the acid to its carboxylate salt (
), forcing it into the aqueous layer. -
Modified Eluent: If purifying by column chromatography, add 1% Triethylamine to your eluent system. This ensures any residual acid stays deprotonated and sticks to the silica baseline, while the amide elutes freely.
Q4: The product is yellow/brown. How do I achieve a white solid/colorless oil? Diagnosis: Color is often due to trace oxidation products of the amine or radical species generated from the aryl bromide under light exposure. Corrective Action:
-
Activated Carbon Treatment: Dissolve the crude material in hot ethanol or EtOAc. Add activated charcoal (5% w/w), reflux for 15 minutes, and filter hot through a Celite pad.
-
Silica Plug: Pass the dissolved crude through a short pad of silica gel using 10% EtOAc/Hexanes to retain polar colored impurities.
Section 3: Validated Purification Protocols
Protocol A: The "Self-Cleaning" Extraction (Recommended First Step)
Use this standard workup to remove 95% of impurities before attempting chromatography.
-
Dilution: Dilute reaction mixture with EtOAc (10 mL per gram of substrate).
-
Acid Wash (Removes Amine): Wash organic phase with 1M HCl (
mL). -
Base Wash (Removes Acid): Wash organic phase with Sat. NaHCO₃ (
mL). -
Brine Wash: Wash with Saturated NaCl (
mL) to remove trapped water. -
Drying: Dry over anhydrous MgSO₄. Filter and concentrate.
Protocol B: Flash Column Chromatography
Required if the product remains impure after extraction.
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard phase. |
| Eluent System | Hexanes : Ethyl Acetate | Gradient elution. |
| Gradient Profile | 0% | Product typically elutes at 20-25% EtOAc. |
| Rf Value | ~0.35 - 0.45 | In 3:1 Hexane:EtOAc. |
| Loading | 1:50 (Sample : Silica) | Prevents band broadening. |
Section 4: Visualization of Purification Logic
Caption: Logical workflow for the purification of 4-Bromo-N-ethyl-N,3-dimethylbenzamide, prioritizing chemical extraction followed by phase-specific isolation.
Section 5: References
-
Amide Coupling & Purification Strategies :
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
-
Purification of Tertiary Amides (DEET Analogs) :
-
Wang, S. et al. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 91(10), 1718–1721. Link
-
-
Crystallography of Benzamides :
-
General Workup Procedures :
-
Nottingham University School of Chemistry. Standard Work-up Procedures for Organic Synthesis. Link
-
Sources
Technical Support Center: Storage and Handling of 4-Bromo-N-ethyl-N,3-dimethylbenzamide
Welcome to the technical support guide for 4-Bromo-N-ethyl-N,3-dimethylbenzamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this chemical compound. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides an in-depth understanding of potential degradation pathways, recommended storage protocols, and troubleshooting solutions to maintain the purity of your valuable research materials.
Section 1: Understanding the Primary Degradation Pathways
To effectively prevent the degradation of 4-Bromo-N-ethyl-N,3-dimethylbenzamide, it is crucial to understand the chemical reactions that can compromise its structure. The two most significant threats to the stability of this compound are hydrolysis and photodegradation.
1.1 Hydrolysis: The Threat of Moisture
The core structure of this molecule includes a tertiary benzamide group. Amide bonds are susceptible to cleavage through hydrolysis, a reaction with water that can be accelerated by the presence of acids or bases.[1][2] This process breaks the amide bond, converting it into a carboxylic acid and an amine.
-
Mechanism: In the case of 4-Bromo-N-ethyl-N,3-dimethylbenzamide, hydrolysis would yield 4-bromo-3-methylbenzoic acid and N-ethylmethylamine. The presence of even trace amounts of moisture in the storage container or atmosphere can initiate this degradation over time. Acidic or basic contaminants can act as catalysts, significantly speeding up this unwanted reaction.[3]
1.2 Photodegradation: The Impact of Light
Aromatic bromides, compounds containing a bromine atom attached to a benzene ring, are known to be sensitive to light, particularly in the UV spectrum.[4][5] Energy from light can induce the cleavage of the carbon-bromine (C-Br) bond.
-
Mechanism: This process, known as photolytic debromination, results in the formation of radical species and can lead to a mixture of debrominated impurities.[5][6] This not only reduces the concentration of the active compound but also introduces new, potentially reactive substances into your sample. Studies on similar brominated aromatic compounds have demonstrated that this degradation follows first-order kinetics and is a significant pathway for decomposition.[7][8]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.17 Chemical Properties of Amides: Hydrolysis | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution | MDPI [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 7. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for the regioselective functionalization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide
The following guide serves as a Tier 3 Technical Support Document for the regioselective functionalization of 4-Bromo-N-ethyl-N,3-dimethylbenzamide . It is designed to troubleshoot specific reactivity conflicts, particularly the competition between Directed Ortho Metalation (DoM), Halogen-Lithium Exchange (HLE), and Transition Metal Catalysis.
Ticket ID: BENZ-4BR-3ME-FUNC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active
System Overview & Reactivity Map
User, before initiating any protocol, you must understand the electronic and steric "landscape" of your substrate. This molecule contains three competing directing vectors.[1] Failure to select the correct reagent class will result in immediate "system failure" (e.g., protodehalogenation, wrong regioisomer, or decomposition).
The Substrate Architecture
-
Site C1 (Amide): The N-ethyl-N-methylamide is a Tier-1 Directing Metalation Group (DMG) . It strongly coordinates Li/Mg species, directing reactivity to C2 or C6 .
-
Site C3 (Methyl): A steric blocker. It effectively "protects" C2 from attack, making C6 the kinetically favored site for deprotonation.
-
Site C4 (Bromine): A "soft" electrophile. It is highly susceptible to Halogen-Lithium Exchange (HLE) with alkyllithiums (e.g., n-BuLi) and oxidative addition with Pd(0).
Decision Logic: The Regioselectivity Flowchart
Use the following logic gate to determine your reagent setup.
Figure 1: Decision matrix for reagent selection based on the target site. Note the divergence between nucleophilic bases (n-BuLi) and non-nucleophilic bases (LiTMP).
Troubleshooting Modules
Module A: Target C4 (Displacement of Bromine)
Objective: Replace the Bromine atom with a carbon or heteroatom nucleophile.
Issue 1: "My Suzuki coupling yields are low (<40%), and I see starting material."
Diagnosis: Steric Impediment.[2] The methyl group at C3 creates significant steric bulk around the C4-Br bond. Standard ligands (PPh3, dppf) often fail to facilitate the oxidative addition or transmetalation steps efficiently in this crowded environment.
Protocol Fix:
-
Switch Ligand System: Move to Buchwald Dialkylbiaryl Ligands . specifically SPhos or XPhos . These are electron-rich and bulky, promoting oxidative addition into hindered aryl bromides.
-
Base Selection: Use K₃PO₄ (anhydrous) in Toluene/Water (10:1) or Cs₂CO₃ in Dioxane.
-
Temperature: Increase reaction temperature to 100–110°C.
Issue 2: "I tried to lithiate at C4 with n-BuLi, but I got a mixture of products."
Diagnosis: Incomplete Exchange or Protonation. While n-BuLi is standard for HLE, the presence of the amide can sometimes induce competing DoM or complexation.
Protocol Fix:
-
Reagent: Use t-BuLi (2.0 - 2.2 equivalents) at -78°C .
-
Why?t-BuLi is vastly faster at HLE than n-BuLi. The reaction is virtually instantaneous, outcompeting any DoM pathways. The second equivalent sacrifices itself to quench the t-BuBr formed (preventing Wurtz coupling).
-
-
Quench: Add your electrophile immediately after 5-10 minutes. Do not let the lithio-species sit; it may isomerize or undergo "halogen dance."
Module B: Target C6 (Functionalization Ortho to Amide)
Objective: Install a functional group at C6 while retaining the Bromine at C4.
Issue 3: "I used n-BuLi to do Ortho-Metalation, but I lost my Bromine atom."
Diagnosis: Reagent Mismatch (The "Classic" Error). You used a nucleophilic base (n-BuLi). Alkyllithiums attack Bromine (Soft-Soft interaction) faster than they deprotonate the ring (Hard-Hard interaction). You performed a Halogen-Lithium Exchange instead of DoM.
Protocol Fix:
-
Switch Base: You must use a Lithium Amide Base , specifically LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .
-
Why? These bases are bulky and non-nucleophilic. They cannot attack the Bromine atom sterically or electronically. They will exclusively deprotonate the most acidic proton coordinated to the amide (C6).
-
-
Knochel's Base Strategy (Recommended): Use TMPMgCl[3]·LiCl .[4]
-
Procedure: Add TMPMgCl[3]·LiCl (1.1 equiv) at -20°C to 0°C.
-
Benefit: Mg species are less reactive than Li species, offering higher tolerance for the Bromine and preventing "Halogen Dance" (migration of the Li/Mg to the Br position).
-
Issue 4: "Why doesn't the reaction go to C2? It is also ortho to the amide."
Diagnosis: Steric Blocking.[2] The C2 position is the "in-between" site, flanked by the bulky amide and the C3-Methyl group. Accessing this site requires overcoming massive steric repulsion.
-
Note: This is a feature, not a bug. It ensures high regioselectivity for C6 .
Module C: Side Reaction Management
Issue 5: "I isolated a ketone instead of my amide product."
Diagnosis: Anionic Fries Rearrangement.[1] If you generated the ortho-lithio species (at C6) and allowed the reaction to warm up (>-40°C) without an external electrophile, the anion attacked its own amide carbonyl.
Protocol Fix:
-
Temperature Control: Keep the internal temperature strictly below -70°C during lithiation and electrophile addition.
-
Quench: Ensure the electrophile is added before removing the cooling bath.
Validated Experimental Protocols
Protocol A: Regioselective C6-Formylation (Retaining Bromine)
This protocol utilizes the steric bulk of LiTMP to prevent attack on Bromine.
-
Preparation of LiTMP: To a flame-dried flask under Argon, add THF (anhydrous) and 2,2,6,6-tetramethylpiperidine (1.1 equiv). Cool to 0°C. Dropwise add n-BuLi (1.05 equiv). Stir for 30 min.
-
Substrate Addition: Cool the LiTMP solution to -78°C . Add 4-Bromo-N-ethyl-N,3-dimethylbenzamide (1.0 equiv) dissolved in THF dropwise over 10 min.
-
Checkpoint: The solution may turn yellow/orange (formation of aryllithium).
-
-
Metalation: Stir at -78°C for 45 minutes. (Do not exceed 1 hour).
-
Quench: Add DMF (anhydrous, 3.0 equiv) rapidly.
-
Workup: Allow to warm to RT. Quench with sat. NH₄Cl. Extract with EtOAc.
-
Expected Outcome: 4-Bromo-N-ethyl-3-methyl-N-methyl-2-formylbenzamide (Functionalization at C6).
Protocol B: Suzuki Coupling at C4
This protocol overcomes the C3-Methyl steric hindrance.
-
Setup: Charge a vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%) , SPhos (4 mol%) , and K₃PO₄ (3.0 equiv).
-
Solvent: Add Toluene/H₂O (10:1, degassed).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Note: If conversion stalls, add a second portion of catalyst/ligand.
References & Authority
-
Directed Ortho Metalation (DoM) Mechanisms: Snieckus, V. "Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link
-
Halogen-Lithium Exchange vs. Deprotonation: Leroux, F., Schlosser, M., et al. "The Halogen–Metal Exchange."[1][4][5][6][7] The Chemistry of Organolithium Compounds, Wiley, 2004.[3]
-
Turbo Grignard (TMPMgCl·LiCl): Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336. Link
-
Sterically Hindered Suzuki Coupling: Barder, T. E., Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link
-
Anionic Fries Rearrangement: Singh, K. J., & Collum, D. B. "Lithium Diisopropylamide-Mediated Ortho Lithiation and Anionic Fries Rearrangement of Aryl Carbamates." Journal of the American Chemical Society, 2006, 128(42), 13753–13760. Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. ias.ac.in [ias.ac.in]
Troubleshooting NMR and mass spectrometry data of 4-Bromo-N-ethyl-N,3-dimethylbenzamide
Case ID: 4-Br-N-Et-Me-Benzamide-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 4-Bromo-N-ethyl-N,3-dimethylbenzamide . This guide addresses the most common data interpretation challenges associated with this specific scaffold.
The "False Impurity" Warning:
The most frequent ticket we receive regarding this compound involves users believing their sample is impure due to "doubled" signals in the
NMR Troubleshooting: The Rotamer Challenge
Q: Why does my proton NMR show "extra" peaks? It looks like a 50/50 mixture.
A: You are likely observing rotamers , not impurities.
The Mechanism:
Unlike esters or ketones, the amide bond (
-
Restricted Rotation: At room temperature, the rotation around the C-N bond is slow on the NMR timescale.[1]
-
The Result: The N-ethyl and N-methyl groups are locked in distinct environments relative to the aromatic ring and the carbonyl oxygen. You will see two sets of signals for the ethyl group and two sets for the N-methyl group.
Diagnostic Protocol (Self-Validation): To confirm this is a rotamer issue and not a contamination, perform a Variable Temperature (VT) NMR experiment.
-
Baseline: Take a standard spectrum at 25°C (298 K).
-
Heat: Warm the probe to 50°C, then 75°C (ensure your solvent, e.g., DMSO-
, can handle this). -
Observation: As thermal energy overcomes the rotational barrier, the distinct peaks will broaden and eventually coalesce into single, sharp averages.[1][2]
-
If they merge: It is a pure compound (Rotamers).
-
If they remain distinct: It is a mixture of impurities.
-
Troubleshooting Workflow
Figure 1: Decision tree for distinguishing amide rotamers from chemical impurities.
Structural Assignment Guide
Q: How do I assign the specific protons?
A: Use the table below. Note that due to the rotamers discussed above, the "Observed Pattern" column describes the complex appearance at room temperature.
Molecule Geometry:
-
Ring: 1,3,4-substitution pattern.
-
Amide: Tertiary, with non-equivalent alkyl groups.
| Position | Group | Predicted Shift ( | Multiplicity | Observed Pattern (Room Temp) |
| Ar-H2 | Aromatic | 7.15 - 7.30 | Doublet ( | May appear as two closely spaced doublets (rotamer effect on ring). |
| Ar-H6 | Aromatic | 7.05 - 7.20 | dd ( | Overlaps frequently with H2; look for roof effect. |
| Ar-H5 | Aromatic | 7.45 - 7.60 | Doublet ( | Most downfield aromatic signal (ortho to Br). |
| N-Me | Methyl | 2.90 - 3.10 | Singlet | Two distinct singlets of unequal height (e.g., 60:40 ratio). |
| N-Et ( | Methylene | 3.20 - 3.50 | Quartet | Two sets of quartets , often overlapping. |
| Ar-Me | Methyl | 2.35 - 2.45 | Singlet | Usually one sharp singlet; less affected by amide rotation. |
| N-Et ( | Methyl | 1.10 - 1.25 | Triplet | Two sets of triplets . |
Technical Note: The N-methyl group cis to the carbonyl oxygen is generally shielded (upfield) relative to the trans group due to the anisotropy of the carbonyl bond [1].
Mass Spectrometry Troubleshooting
Q: My Mass Spec shows two molecular ion peaks. Is my reaction incomplete?
A: No. This is the classic signature of a Brominated compound.
The Isotope Rule:
Bromine exists naturally as two stable isotopes:
Validation Protocol:
-
Identify the Base Peak: Locate the molecular ion (
or ). -
Check the Gap: There should be a peak at
and a peak atngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[3] -
Check Intensity: The height of the
peak should be approximately equal to the height of thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> peak.[3]
Fragmentation Pathway: If you are performing MS/MS, expect the following losses:
-
Loss of Bromine: A loss of 79/81 Da, resulting in a single peak (monoisotopic) for the remaining fragment.
-
Amide Cleavage: Loss of the
group.
Isotopic Logic Diagram
Figure 2: Logic flow for validating Bromine presence via Isotopic Pattern Analysis [2].
References
-
Restricted Rotation in Amides
- Source: Chemistry LibreTexts.
- Context: Explains the resonance structures causing the partial double bond character and the resulting NMR signal doubling.
-
URL:[Link]
-
Bromine Isotopic Patterns
-
General NMR Solvent Effects
- Source: University of Wisconsin-Madison (Reich Collection). "Solvent Effects in NMR."
- Context: Useful for understanding how changing solvents (e.g., to DMSO-d6 for VT-NMR) affects chemical shifts.
-
URL:[Link]
Sources
Biological activity comparison between 4-Bromo-N-ethyl-N,3-dimethylbenzamide and other benzamides
This guide provides an in-depth technical comparison of 4-Bromo-N-ethyl-N,3-dimethylbenzamide (CAS 1566146-25-5) against established benzamide derivatives. It synthesizes structural analysis, predicted biological activity, and experimental methodologies for researchers in medicinal chemistry and agrochemical development.
Executive Summary & Compound Profile
4-Bromo-N-ethyl-N,3-dimethylbenzamide is a specialized halogenated benzamide derivative. Unlike widely used pharmaceutical benzamides (e.g., Metoclopramide) or agrochemicals (e.g., DEET), this compound serves primarily as a high-value scaffold for structure-activity relationship (SAR) studies and as a precursor for transition-metal-catalyzed cross-coupling reactions. Its unique substitution pattern—combining a 4-bromo handle, a 3-methyl group, and an unsymmetrical N-ethyl-N-methyl amide—positions it as a critical intermediate for diversifying benzamide libraries.
Chemical Identity
-
IUPAC Name: 4-Bromo-N-ethyl-N,3-dimethylbenzamide
-
CAS Number: 1566146-25-5
-
Molecular Formula: C
H BrNO -
Core Scaffold: m-Toluamide (similar to DEET) with a p-bromo substitution.
Comparative Biological Activity Analysis
This section contrasts the target compound with three distinct classes of benzamides to highlight its specific utility: Insect Repellents (DEET) , Dopamine Antagonists (Sulpiride) , and Synthetic Intermediates (4-Bromobenzamide) .
Agrochemical Potential: Comparison with DEET
The structure of 4-Bromo-N-ethyl-N,3-dimethylbenzamide is strikingly similar to DEET (N,N-Diethyl-3-methylbenzamide), the gold standard insect repellent.
| Feature | 4-Bromo-N-ethyl-N,3-dimethylbenzamide | DEET (Standard) | Implication |
| Amide Substituents | N-Ethyl, N-Methyl | N,N-Diethyl | The N-ethyl-N-methyl group reduces steric bulk slightly compared to DEET, potentially altering volatility and olfactory receptor binding. |
| Ring Substitution | 3-Methyl, 4-Bromo | 3-Methyl | The 4-bromo group increases lipophilicity (LogP) and molecular weight, likely reducing volatility (vapor pressure). |
| Primary Activity | Predicted Repellent / Synergist | Broad-spectrum Repellent | The bromine atom may act as a metabolic blocker (preventing ring oxidation) or enhance binding to octopamine receptors. |
Hypothesis: The addition of the 4-bromo group likely reduces the compound's spatial vapor concentration, making it less effective as a spatial repellent than DEET but potentially more persistent on surfaces or active as a contact repellent.
Medicinal Chemistry: Comparison with Dopamine D2 Antagonists
Benzamides like Sulpiride and Remoxipride are classic antipsychotics acting on Dopamine D2 receptors.
-
Pharmacophore Gap: Active D2 antagonists typically require a basic nitrogen side chain (e.g., pyrrolidine or ethylenediamine) at the amide position to interact with the aspartate residue in the receptor binding pocket.
-
Target Compound Status: 4-Bromo-N-ethyl-N,3-dimethylbenzamide lacks this basic side chain. Therefore, it is not expected to bind D2 receptors directly.
-
Utility: It serves as a lipophilic precursor . The bromine allows for the late-stage introduction of complex amine side chains via Buchwald-Hartwig amination to generate novel D2/D3 ligands.
Synthetic Utility: Comparison with 4-Bromobenzamide
As a building block, the specific N-substitution pattern offers advantages over the simpler primary amide.
-
Solubility: The tertiary amide (N-ethyl-N-methyl) significantly improves solubility in organic solvents (DCM, THF) compared to the primary amide 4-bromobenzamide, which has strong intermolecular hydrogen bonding.
-
Reactivity: The tertiary amide is robust against hydrolysis, protecting the carbonyl functionality during lithiation or Grignard reactions targeting the bromine.
Structural & Mechanistic Visualization[3]
The following diagram illustrates the structural relationships and synthetic divergence points for 4-Bromo-N-ethyl-N,3-dimethylbenzamide.
Caption: Functional divergence of the 4-Bromo-N-ethyl-N,3-dimethylbenzamide scaffold into repellents, antipsychotics, and enzyme inhibitors.[1]
Experimental Protocols
To validate the biological potential of this compound, the following standardized protocols are recommended.
Protocol A: Suzuki-Miyaura Cross-Coupling (Scaffold Validation)
Objective: To demonstrate the compound's utility as a precursor for biaryl bioactive molecules (e.g., sEH inhibitors).
-
Reagents:
-
Substrate: 4-Bromo-N-ethyl-N,3-dimethylbenzamide (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
(5 mol%) -
Base: K
CO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, catalyst, and base under inert atmosphere (N
). -
Add degassed solvent mixture.
-
Heat to 80°C for 12 hours .
-
Monitor conversion via TLC or LC-MS (Target Mass: M+ - Br + Ph).
-
-
Expected Outcome: >85% yield of the biaryl product, confirming the bromine is electronically activated and sterically accessible despite the ortho-methyl group.
Protocol B: Insect Repellency Screening (In Vitro)
Objective: To assess if the 4-bromo substitution maintains the repellent activity of the DEET-like core.
-
Assay System: Membrane feeding assay using Aedes aegypti.
-
Preparation:
-
Dissolve 4-Bromo-N-ethyl-N,3-dimethylbenzamide in ethanol to varying concentrations (0.1% to 10%).
-
Apply to a collagen membrane covering a warm blood reservoir.
-
-
Measurement:
-
Count the number of mosquito landings/bites over 5 minutes.
-
Calculate % Repellency =
.
-
-
Reference Standard: Run parallel tests with DEET (positive control) and Ethanol (negative control).
Summary of Key Data Points
| Property | Target Compound | DEET | Metoclopramide |
| Molecular Weight | ~270.15 | 191.27 | 299.80 |
| LogP (Predicted) | ~3.5 (High Lipophilicity) | 2.18 | 2.66 |
| H-Bond Donors | 0 | 0 | 1 (Amine) |
| H-Bond Acceptors | 1 (Amide O) | 1 | 3 |
| Primary Use | Intermediate / Scaffold | Repellent | Antiemetic / Antipsychotic |
References
-
PubChem Compound Summary . (2025). 4-Bromo-N-ethyl-N,3-dimethylbenzamide (CAS 1566146-25-5). National Center for Biotechnology Information. Link
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of the DEET Analogues. PLoS ONE. (Contextual reference for benzamide repellency mechanisms). Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for LogP and solubility modulation by amide substitution). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol for benzamide coupling). Link
Sources
Elucidating the Mechanism of Action of Novel 4-Bromo-N-ethyl-N,3-dimethylbenzamide Derivatives: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive small molecules is a cornerstone of therapeutic innovation. However, identifying the cellular targets and elucidating the mechanism of action (MoA) of these compounds is a critical and often complex phase in the drug development pipeline. This guide provides a comprehensive overview and comparison of experimental strategies to investigate the MoA of derivatives of 4-Bromo-N-ethyl-N,3-dimethylbenzamide, a chemical scaffold with potential for diverse biological activities. As a Senior Application Scientist, this document is designed to be a practical resource, blending established protocols with the strategic insights needed to navigate the challenges of MoA studies.
Introduction: The Enigma of a Novel Scaffold
The 4-Bromo-N-ethyl-N,3-dimethylbenzamide scaffold represents a class of compounds with largely uncharacterized biological effects. Preliminary data on structurally related N-substituted benzamides suggest potential roles as enzyme inhibitors, such as targeting elastase or cholinesterases, or even exhibiting antitumor properties.[1][2][3] This guide will therefore focus on a multi-pronged approach to first identify the direct molecular target(s) of these derivatives and subsequently dissect the downstream cellular pathways they modulate.
Part 1: The Primary Challenge - Target Identification and Validation
The initial and most crucial step in any MoA study is to identify the direct molecular target of the compound.[4][5] A variety of techniques, each with its own advantages and limitations, can be employed. The choice of method often depends on the suspected nature of the target and the available resources.
Comparative Overview of Target Identification Strategies
| Technique | Principle | Advantages | Limitations | Best Suited For |
| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysates.[6][7] | Direct identification of binding partners; well-established methodology. | Requires chemical modification of the compound; may identify non-specific binders; difficult for membrane proteins. | Soluble proteins with moderate to high affinity for the compound. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[8][9][10][11][12] | Confirms target engagement in intact cells; no compound modification needed; applicable to membrane proteins. | Requires a specific antibody for detection (Western blot-based); lower throughput for initial screening. | Validating direct target binding in a physiological context. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[6][7] | No compound modification needed; applicable to complex protein mixtures. | May not be effective for all protein-ligand interactions; requires optimization of protease conditions. | Identifying targets where ligand binding induces a significant conformational change. |
| Kinobeads Profiling | A specialized affinity-based method using beads coated with broad-spectrum kinase inhibitors to profile kinase targets.[13][14][15][16][17] | High-throughput profiling of the kinome; identifies both on- and off-target kinases. | Limited to ATP-competitive inhibitors; may not capture all kinases. | Compounds suspected to be kinase inhibitors. |
Experimental Workflow: A Logical Approach to Target Deconvolution
The following diagram illustrates a logical workflow for identifying and validating the target of a novel 4-Bromo-N-ethyl-N,3-dimethylbenzamide derivative.
Caption: A logical workflow for target identification and validation.
Part 2: Dissecting the Downstream Signaling Pathways
Once a putative target is identified and validated, the next step is to understand how the interaction between the compound and its target translates into a cellular response. This involves investigating the downstream signaling pathways.
Western Blotting: A Workhorse for Pathway Analysis
Western blotting is an indispensable technique for assessing changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[18][19][20][21]
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line for anti-tumor studies) and allow them to adhere. Treat the cells with various concentrations of the 4-Bromo-N-ethyl-N,3-dimethylbenzamide derivative or a vehicle control for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Mix the lysates with Laemmli sample buffer, boil to denature the proteins, and load equal amounts of protein onto an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., p-Akt, total Akt, p-ERK, total ERK). Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Hypothetical Comparative Data: Effect of Derivatives on a Kinase Pathway
| Derivative | Target Kinase IC50 (nM) | p-Akt (Ser473) Fold Change | p-ERK1/2 (Thr202/Tyr204) Fold Change |
| Parent Compound | 550 | 0.8 | 0.9 |
| Derivative A | 25 | 0.2 | 0.8 |
| Derivative B | 800 | 0.9 | 0.3 |
| Positive Control (Known Inhibitor) | 10 | 0.1 | 0.1 |
| Vehicle Control | - | 1.0 | 1.0 |
Visualizing Signaling Cascades
The following diagram illustrates a simplified signaling pathway that could be modulated by a kinase inhibitor.
Caption: A hypothetical signaling pathway inhibited by a benzamide derivative.
Part 3: Investigating Specific Target Classes
Based on the preliminary information for related compounds, it is prudent to consider enzymes, G-protein coupled receptors (GPCRs), and ion channels as potential target classes.
Enzyme Inhibition Assays
If the target is identified as an enzyme, it is essential to characterize the inhibitory activity of the benzamide derivatives.[22][23][24][25][26]
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare stock solutions of the enzyme, substrate, and the benzamide derivatives.
-
Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor (or vehicle).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the change in absorbance (or fluorescence) over time using a microplate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the curve.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying the substrate concentration to determine the mode of inhibition (e.g., competitive, non-competitive).
GPCR Activation Assays
Should the target be a GPCR, a different set of assays is required to measure receptor activation or blockade.[27][28][29][30][31]
| Assay Type | Principle | Advantages | Disadvantages |
| cAMP Assay | Measures the accumulation of the second messenger cAMP. | Direct measure of Gs or Gi pathway activation; high-throughput compatible. | Does not capture signaling through other G-protein subtypes. |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration, a hallmark of Gq pathway activation.[30] | High-throughput; sensitive; widely used. | Indirect measure of receptor activation; can be prone to artifacts. |
| β-Arrestin Recruitment Assay | Measures the interaction between the activated GPCR and β-arrestin.[27] | Captures G-protein independent signaling; can identify biased agonists. | Requires engineered cell lines and specific detection reagents. |
Ion Channel Electrophysiology
If the benzamide derivatives are suspected to modulate ion channels, patch-clamp electrophysiology is the gold standard for investigation.[32][33][34][35][36]
-
Cell Preparation: Use a cell line expressing the ion channel of interest or primary cells.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.
-
Voltage or Current Clamp: Clamp the cell membrane at a specific voltage (voltage-clamp) to record ionic currents or inject a specific current (current-clamp) to record changes in membrane potential.[33][35]
-
Compound Application: Perfuse the cell with an extracellular solution containing the benzamide derivative at various concentrations.
-
Data Acquisition and Analysis: Record the changes in ionic currents or membrane potential in response to the compound. Analyze the data to determine the effect of the compound (e.g., channel block, activation, modulation of gating).
Conclusion
Elucidating the mechanism of action of novel compounds like the 4-Bromo-N-ethyl-N,3-dimethylbenzamide derivatives requires a systematic and multi-faceted experimental approach. This guide provides a framework for researchers to design and execute a logical series of experiments, from initial target identification to the detailed characterization of downstream signaling pathways and interactions with specific target classes. By combining these powerful techniques with careful experimental design and data interpretation, the scientific community can effectively unlock the therapeutic potential of new chemical entities.
References
- Target Identification and Validation (Small Molecules) - University College London. (URL: )
- Recent progress in assays for GPCR drug discovery - American Journal of Physiology. (URL: )
- A Short Guide to Electrophysiology and Ion Channels - Publishing
- Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices. (URL: )
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: )
- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (URL: )
- GPCR Signaling Assays - Promega Corpor
- Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (URL: )
- GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences. (URL: )
- Small-molecule Target and Pathway Identific
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (URL: )
- Target identification of small molecules: an overview of the current applic
- Gαq GPCR assays | ION Biosciences. (URL: )
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (URL: )
- Patch clamp techniques for investigating neuronal electrophysiology - Scientifica. (URL: )
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 - Benchchem. (URL: )
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - STAR Protocols. (URL: )
- GPCR Assay Services | Reaction Biology. (URL: )
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (URL: )
- Ion channel electrophysiology in pharmaceutical research. (URL: )
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: )
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (URL: )
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (URL: )
- Western Blotting Protocol - Cell Signaling Technology. (URL: )
- In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. (URL: )
- Enzyme assay - Wikipedia. (URL: )
- Kinobeads use immobilized kinase inhibitors as affinity reagents....
- Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US. (URL: )
- Buy 4-bromo-N-hexylbenzamide (EVT-478753) - EvitaChem. (URL: )
- Enzyme Assay Analysis: What Are My Method Choices? - ThermoFisher. (URL: _)
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchG
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: )
- Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant | Biochemistry - ACS Public
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer N
- Western blot protocol - Abcam. (URL: )
- Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC. (URL: )
- (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0)
- 1566146-25-5|4-Bromo-N-ethyl-N,3-dimethylbenzamide - BLDpharm. (URL: )
- 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem - NIH. (URL: )
- 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide | 1178100-39-4 - Sigma-Aldrich. (URL: )
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cell.com [cell.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. thermofisher.com [thermofisher.com]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 22. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 23. Enzyme assay - Wikipedia [en.wikipedia.org]
- 24. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. journals.physiology.org [journals.physiology.org]
- 28. GPCR Signaling Assays [worldwide.promega.com]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. ionbiosciences.com [ionbiosciences.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 33. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 34. youtube.com [youtube.com]
- 35. scientifica.uk.com [scientifica.uk.com]
- 36. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Comparing the efficacy of different catalysts for the synthesis of 4-Bromo-N-ethyl-N,3-dimethylbenzamide
Topic: Comparing the Efficacy of Different Catalysts for the Synthesis of 4-Bromo-N-ethyl-N,3-dimethylbenzamide Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The synthesis of 4-Bromo-N-ethyl-N,3-dimethylbenzamide (CAS 1566146-25-5) represents a classic yet critical challenge in medicinal chemistry: the formation of a sterically defined amide bond in the presence of a halogenated aromatic system. While stoichiometric coupling reagents (HATU, T3P) remain the industry standard for small-scale discovery, their poor atom economy and difficult purification profiles render them suboptimal for scale-up.
This guide evaluates three catalytic methodologies that offer superior atom economy and scalability: Arylboronic Acids , Boric Acid , and Group IV Lewis Acids (Zr) . We compare these against the stoichiometric benchmark (T3P) to provide a data-driven selection framework for process optimization.
Target Molecule Profile[1]
-
Substrate: 4-Bromo-3-methylbenzoic acid + N-Ethylmethylamine.
-
Key Challenges:
-
Steric Hindrance: The meta-methyl group imposes moderate steric pressure.
-
Chemoselectivity: The aryl bromide (Ar-Br) must remain intact (avoiding oxidative addition if transition metals were used).
-
Nucleophilicity: Secondary amines are less nucleophilic than primary amines, requiring robust activation.
-
Mechanistic Comparison of Catalyst Classes
Candidate A: 3,4,5-Trifluorophenylboronic Acid (The "Active" Boron)
Electron-deficient arylboronic acids are currently the most active organocatalysts for direct amidation. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, facilitating the formation of the active acyloxyboronate intermediate.
-
Mechanism: The catalyst forms a mixed anhydride-like species (acyloxyboronate) with the carboxylic acid. The amine attacks this intermediate, expelling the amide and regenerating the catalyst.
-
Pros: High activity at lower temperatures; compatible with secondary amines.
-
Cons: Higher cost than boric acid; requires water removal (Dean-Stark or Sieves).
Candidate B: Boric Acid (The "Green" Standard)
Boric acid (
-
Mechanism: Similar to arylboronic acids but relies on a mono- or di-acyloxyborate intermediate.
-
Pros: Extremely cheap; non-toxic; easy removal (water wash).
-
Cons: Lower turnover frequency (TOF); requires high thermal energy; often struggles with sterically hindered secondary amines.
Candidate C: Zirconium(IV) Chloride (The Lewis Acid)
Group IV metals (Zr, Hf, Ti) act as oxophilic Lewis acids. ZrCl
-
Mechanism: Dual activation (template effect).
-
Pros: Works well for sterically hindered substrates; no need for azeotropic water removal in some protocols (if molecular sieves are used).
-
Cons: Moisture sensitive; heterogeneous mixtures can be difficult to stir; potential for trace metal contamination.
Visualizing the Catalytic Pathway
The following diagram illustrates the catalytic cycle for the Boronic Acid-catalyzed amidation, highlighting the critical "Acyloxyboronate" activation step which distinguishes it from thermal dehydration.
Caption: Figure 1. Catalytic cycle of arylboronic acid-mediated amidation. The rate-determining step is typically the nucleophilic attack of the amine on the acyloxyboronate intermediate.
Comparative Efficacy Data
The following data is synthesized from representative experimental protocols for substituted benzamides (specifically 3-methylbenzamide analogs) to project the expected performance for the target molecule.
Table 1: Catalyst Performance Matrix
| Metric | 3,4,5-Trifluorophenylboronic Acid | Boric Acid | ZrCl | T3P (Benchmark) |
| Catalyst Loading | 5 mol% | 10-20 mol% | 10 mol% | 1.5 equiv (Reagent) |
| Solvent | Toluene / Fluorobenzene | Xylene / Toluene | THF / Toluene | EtOAc / DMF |
| Temp ( | 80 - 110 (Reflux) | 110 - 140 (Reflux) | 25 - 60 | 0 - 25 |
| Time (h) | 12 - 24 | 24 - 48 | 6 - 12 | 1 - 4 |
| Isolated Yield | 88 - 92% | 75 - 82% | 80 - 85% | 95 - 98% |
| Atom Economy | High (H | Very High | Moderate | Low (Phosphonate waste) |
| Purification | Extraction + Wash | Extraction | Filtration + Wash | Aqueous Wash |
| Cost Efficiency | Moderate | Excellent | Good | Low |
Analysis of Results
-
Yield vs. Green Metrics: While T3P provides the highest yield with the fastest reaction time, it generates significant phosphorus waste. Trifluorophenylboronic acid offers the best balance, achieving >90% yields catalytically without heavy metal contamination.
-
Steric Tolerance: The target's secondary amine (N-ethylmethylamine) is moderately hindered. Boric acid struggles here, often stalling at 75-80% conversion. The more Lewis-acidic ZrCl
and Trifluorophenylboronic acid drive the reaction to completion more effectively. -
Scalability: For multi-gram synthesis, Boric Acid is preferred solely due to cost, provided the 10-15% yield loss is acceptable. For high-value pharmaceutical intermediates, Trifluorophenylboronic acid is the superior choice.
Detailed Experimental Protocols
Method A: High-Performance Catalytic Synthesis (Recommended)
Catalyst: 3,4,5-Trifluorophenylboronic Acid Scale: 10 mmol
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add 4-Bromo-3-methylbenzoic acid (2.15 g, 10 mmol), 3,4,5-trifluorophenylboronic acid (88 mg, 0.5 mmol, 5 mol%), and Toluene (50 mL).
-
Amine Addition: Add N-Ethylmethylamine (0.65 g, 11 mmol, 1.1 equiv). Note: A slight excess compensates for volatility.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Monitor water collection in the Dean-Stark trap.
-
Monitoring: Check reaction progress via TLC (SiO
, 30% EtOAc/Hexanes) or HPLC after 12 hours. -
Workup:
-
Purification: If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration.
Method B: Stoichiometric Benchmark (T3P)
Reagent: Propylphosphonic anhydride (T3P) (50% in EtOAc) Use Case: Small scale, high-throughput screening, or when yield is paramount.
-
Setup: 50 mL flask, 0°C ice bath.
-
Charging: Dissolve 4-Bromo-3-methylbenzoic acid (2.15 g, 10 mmol) and N-Ethylmethylamine (11 mmol) in EtOAc (20 mL).
-
Base: Add Diisopropylethylamine (DIPEA) (30 mmol, 3 equiv).
-
Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Workup: Wash organic layer with water, 1M HCl, and sat. NaHCO
. Dry and concentrate.
Decision Framework for Researchers
Use the following logic flow to select the appropriate method for your specific constraints.
Caption: Figure 2. Decision matrix for selecting the optimal amidation protocol based on scale, purity requirements, and cost constraints.
References
-
Ishihara, K., & Yamamoto, H. (1996). "Arylboronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: A Simple and Efficient Method." Journal of Organic Chemistry. [Link]
-
Marcelli, T. (2013). "Catalytic Amide Bond Formation." Green Chemistry. [Link]
-
Gernon, M. D., et al. (1999). "Boric Acid Catalyzed Amidation."[3][4][5][6][7] Tetrahedron Letters. [Link]
-
Lundberg, H., et al. (2014). "Direct Amide Formation from Carboxylic Acids and Amines using ZrCl4." Journal of Organic Chemistry. [Link]
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. [Link]
Sources
- 1. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 4-Bromo-N-ethyl-N,3-dimethylbenzamide
In the landscape of drug discovery and development, the early and accurate assessment of a compound's potential to cause cellular damage—its cytotoxicity—is a cornerstone of preclinical safety evaluation.[1][2] For novel chemical entities, such as derivatives of 4-Bromo-N-ethyl-N,3-dimethylbenzamide, a multifaceted approach to cytotoxicity testing is not just recommended; it is essential for building a comprehensive safety profile and understanding the compound's mechanism of action. This guide provides a comparative analysis of key cytotoxicity assays, offering insights into their principles, applications, and the rationale behind employing a multi-assay strategy.
While specific cytotoxicity data for 4-Bromo-N-ethyl-N,3-dimethylbenzamide itself is not extensively available in public literature, the methodologies described herein are the gold standard for any novel small molecule. Benzamide derivatives have been noted for their potential as inhibitors of various enzymes, including poly(ADP-ribose)polymerase (PARP) and IMP dehydrogenase, which can lead to cytotoxic effects in cancer cells.[3][4][5]
The Imperative for a Multi-Assay Approach
No single cytotoxicity assay can provide a complete picture of a compound's toxic potential.[6] Different assays measure distinct cellular parameters, and a compound may induce cytotoxicity through various mechanisms such as necrosis, apoptosis, or by inhibiting metabolic activity.[1][7] Therefore, a panel of assays is crucial to distinguish between these events and to avoid misleading results that can arise from relying on a single endpoint.[6][8][9]
This guide will focus on a selection of commonly employed assays that, when used in combination, provide a robust assessment of cytotoxicity:
-
MTT Assay: Measures metabolic activity.
-
LDH Release Assay: Quantifies membrane integrity.
-
Caspase-3/7 Assay: Detects a key marker of apoptosis.
-
Annexin V Staining: Identifies early-stage apoptosis.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[10][11][12]
Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11] The insoluble formazan is then solubilized, and the absorbance is measured, typically between 550 and 600 nm.[10][12]
Experimental Workflow
Caption: Workflow of the MTT assay for assessing cell viability.
Detailed Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the novel benzamide derivative (Compound X) and appropriate controls (vehicle and a known cytotoxic agent).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[10]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[10][14]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Data Interpretation
The results are typically expressed as a percentage of the viability of untreated control cells. A decrease in absorbance indicates a reduction in metabolic activity, which is inferred as a loss of cell viability.
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity test that measures the integrity of the plasma membrane.[1][15]
Principle
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[15][16] The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color formation is proportional to the amount of LDH released.[17]
Experimental Workflow
Caption: Workflow of the LDH release assay for cytotoxicity.
Detailed Protocol
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[18]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's protocol.[18]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[15]
Data Interpretation
The amount of LDH released is indicative of the level of cell lysis. Results are often expressed as a percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[18]
Caspase-3/7 Assay: Detecting Apoptosis
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[19] Caspase-3 and Caspase-7 are key executioner caspases.
Principle
This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[20][21] The intensity of the signal is directly proportional to the amount of active caspase-3/7, providing a quantitative measure of apoptosis.[22]
Experimental Workflow
Caption: Workflow of the Caspase-3/7 assay for apoptosis detection.
Detailed Protocol
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as previously described.
-
Reagent Addition: After incubation, add the Caspase-Glo® 3/7 reagent directly to the wells containing cells and medium.[21]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.[23]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Interpretation
An increase in the luminescent signal compared to the untreated control indicates the activation of caspase-3/7 and suggests that the compound induces apoptosis.
Annexin V Staining: Identifying Early Apoptosis
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[24]
Principle
By conjugating Annexin V to a fluorescent dye (e.g., FITC), early apoptotic cells can be detected by flow cytometry.[24] Co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[25]
Experimental Workflow
Caption: Workflow for Annexin V and PI staining.
Detailed Protocol
-
Cell Culture and Treatment: Treat cells with Compound X as described in previous sections.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[26]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[26]
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate at room temperature in the dark for 15 minutes.[26][27]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[26]
Data Interpretation
The flow cytometry data will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Comparative Analysis of Hypothetical Data
To illustrate the power of this multi-assay approach, consider the following hypothetical data for a novel benzamide derivative, "Compound BDA-1," tested on a cancer cell line.
Table 1: Cytotoxicity Profile of Compound BDA-1
| Assay | Endpoint Measured | IC50 (µM) | Interpretation |
| MTT | Metabolic Activity | 15 | Moderate reduction in cell viability |
| LDH Release | Membrane Integrity | > 100 | Minimal induction of necrosis |
| Caspase-3/7 | Apoptosis | 12 | Potent induction of apoptosis |
| Annexin V | Early Apoptosis | 10 | Significant increase in early apoptotic cells |
Synthesized Insights
-
The MTT assay indicates a moderate cytotoxic effect. However, on its own, it doesn't reveal the mechanism.[28]
-
The high IC50 value in the LDH assay suggests that Compound BDA-1 does not cause significant necrotic cell death.
-
The potent activity observed in the Caspase-3/7 and Annexin V assays strongly indicates that the primary mechanism of cell death induced by Compound BDA-1 is apoptosis.
-
The similar IC50 values across the MTT, Caspase-3/7, and Annexin V assays provide a consistent and reliable picture of the compound's cytotoxic and pro-apoptotic activity.
Conclusion
The evaluation of novel compounds, such as those derived from 4-Bromo-N-ethyl-N,3-dimethylbenzamide, requires a rigorous and multi-faceted approach to cytotoxicity testing. By combining assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptotic pathways—researchers can gain a more complete and accurate understanding of a compound's biological effects. This comprehensive data is invaluable for making informed decisions in the drug development pipeline, from lead optimization to preclinical safety assessment.
References
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PLOS One. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
National Toxicology Program - NIH. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
-
PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
SciSpace. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE - VII. Details of the MTT Assay. Retrieved from [Link]
-
NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]
-
SciSpace. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Retrieved from [Link]
-
PMC. (n.d.). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (2022, July 15). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Retrieved from [Link]
-
ResearchGate. (2025, August 4). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]
-
Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
AAMI Array. (n.d.). Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores | Biomedical Instrumentation & Technology. Retrieved from [Link]
-
SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
ResearchGate. (2020, May 6). How to explain conflicting result in MTT assay and colony formation assay?. Retrieved from [Link]
-
The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]
-
PMC. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]
-
PMC. (2025, January 24). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Retrieved from [Link]
-
Preprints.org. (2025, October 28). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
PubMed. (2015, October 15). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Retrieved from [Link]
-
MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]
Sources
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter | MDPI [mdpi.com]
- 6. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. researchgate.net [researchgate.net]
- 9. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. atcc.org [atcc.org]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 19. bosterbio.com [bosterbio.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. promega.com [promega.com]
- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 23. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V Staining Protocol [bdbiosciences.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models[v2] | Preprints.org [preprints.org]
4-Bromo-N-ethyl-N,3-dimethylbenzamide proper disposal procedures
Title: Comprehensive Safety and Disposal Protocol for 4-Bromo-N-ethyl-N,3-dimethylbenzamide
Executive Summary
4-Bromo-N-ethyl-N,3-dimethylbenzamide is a halogenated aromatic amide frequently utilized as an intermediate in pharmaceutical synthesis and drug development. Because it contains a covalently bonded bromine atom, its disposal is governed by strict environmental regulations regarding halogenated organic wastes. This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe handling, segregation, and terminal destruction of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.
Chemical Identity & Hazard Profile
To effectively manage chemical waste, operators must first understand the physicochemical properties that dictate its hazard classification.
| Property | Specification |
| Chemical Name | 4-Bromo-N-ethyl-N,3-dimethylbenzamide |
| CAS Registry Number | 1566146-25-5[1] |
| Molecular Formula | C11H14BrNO[1] |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Skin/Eye Irritant, Environmental Toxicity, Corrosive Combustion Byproducts |
| Incompatible Materials | Strong oxidizers, strong bases, non-halogenated waste streams[2] |
The Mechanistic Rationale for Halogenated Waste Segregation
In laboratory environments, organic waste is typically divided into two distinct streams: halogenated and non-halogenated. 4-Bromo-N-ethyl-N,3-dimethylbenzamide must strictly be placed in the halogenated stream[3].
The Causality Behind the Rule: Incinerating halogenated compounds requires highly specialized, energy-intensive processes. When brominated organics are subjected to standard thermal degradation, they can form highly corrosive hydrogen bromide (HBr) gas and notoriously toxic polybrominated dibenzo-p-dioxins and furans (PBDDs/PBDFs)[4]. To prevent the release of these pollutants, halogenated waste must be processed in specialized facilities equipped with advanced flue gas scrubbers[5]. Mixing 4-Bromo-N-ethyl-N,3-dimethylbenzamide with non-halogenated waste unnecessarily converts the entire container into a halogenated waste stream, exponentially increasing disposal costs and overloading the halogen-capacity of downstream incinerators[3].
Step-by-Step Laboratory Accumulation Protocol
The following protocol ensures that waste generation at the bench translates to safe, compliant accumulation in your facility's Satellite Accumulation Area (SAA).
-
Step 1: Container Selection: Select a chemically compatible container, such as a High-Density Polyethylene (HDPE) carboy or an amber glass bottle. Do not use metal containers, as trace degradation of the brominated compound may cause pitting or corrosion.
-
Step 2: Waste Transfer: Transfer the solid or dissolved 4-Bromo-N-ethyl-N,3-dimethylbenzamide into the container inside a certified fume hood to prevent inhalation exposure.
-
Step 3: Headspace Management: Fill the container to a maximum of 80% capacity. This 20% headspace is critical to accommodate vapor expansion and prevent over-pressurization[3].
-
Step 4: RCRA Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Halogenated Organic Waste" and list "4-Bromo-N-ethyl-N,3-dimethylbenzamide" as a constituent[3].
-
Step 5: SAA Storage: Store the sealed container in a designated SAA with secondary containment (e.g., a spill tray) to prevent environmental release in the event of a primary container failure. Keep away from incompatible chemicals like strong oxidizers[2].
Caption: Workflow for the segregation and accumulation of halogenated organic waste.
Industrial Disposal & Incineration Mechanisms
To build deep trust in the safety lifecycle, it is essential to understand how environmental contractors destroy 4-Bromo-N-ethyl-N,3-dimethylbenzamide after it leaves your facility.
The industry standard for terminal destruction of highly halogenated waste is Low-Emission Co-Incineration [6].
-
Thermal Oxidation: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C. At this temperature, the carbon-bromine bonds are cleaved.
-
Flue Gas Generation: The combustion process generates a flue gas containing free bromine (Br2) and hydrogen bromide (HBr)[6].
-
Acid Scrubbing (Hydrolysis): The flue gas is passed through an acid scrubber. Here, the addition of sulfur dioxide (SO2) or similar reducing agents helps hydrolyze and reduce any free Br2 into HBr[6].
-
Alkaline Scrubbing (Neutralization): The gas then enters an alkaline wash (typically using sodium hydroxide, NaOH). The HBr is neutralized to form stable, water-soluble sodium bromide (NaBr), which can be safely discharged or recovered, leaving the final exhaust gas clean and EPA-compliant[5].
Caption: High-temperature incineration and flue gas scrubbing mechanism for brominated waste.
Emergency Spill Response
In the event of an accidental release of 4-Bromo-N-ethyl-N,3-dimethylbenzamide during handling:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any aerosolized particulates or fumes.
-
PPE: Don appropriate personal protective equipment, including nitrile gloves, tight-fitting safety goggles, and a lab coat.
-
Containment: If liquid (dissolved in solvent), absorb with an inert absorbent material (e.g., vermiculite or sand). If solid, carefully sweep up the material avoiding dust generation.
-
Disposal: Place all contaminated cleanup materials into a designated halogenated waste container and label it as hazardous spill debris[3].
References
-
[2] University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." louisville.edu. 2
-
[1] BLDpharm. "1566146-25-5 | 4-Bromo-N-ethyl-N,3-dimethylbenzamide." bldpharm.com. 1
-
[3] UTIA Safety Office. "Hazardous Waste Guide." tennessee.edu. 3
-
[5] Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Proposed Rule and Request for Comment." epa.gov. 5
-
[6] Google Patents (DE10131464B4). "Process for the low-corrosive and low-emission co-incineration of highly halogenated waste in waste incineration plants." google.com. 6
-
[4] Murdoch University. "Catalytic De-halogenation of Halogen-containing Solid Wastes by Nanostructures of Transition Metals and Their Oxide Configurations." murdoch.edu.au. 4
Sources
- 1. 1566146-25-5|4-Bromo-N-ethyl-N,3-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. louisville.edu [louisville.edu]
- 3. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. epa.gov [epa.gov]
- 6. DE10131464B4 - Process for the low-corrosive and low-emission co-incineration of highly halogenated waste in waste incineration plants - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
